Sushi peptide 1
Description
Contextualization of Antimicrobial Peptides (AMPs) as Innate Immune Effectors
Antimicrobial peptides (AMPs) are fundamental components of the innate immune system, serving as a first line of defense against a wide array of pathogens. nih.gov These naturally occurring molecules are found across diverse life forms, from microorganisms to humans, highlighting their evolutionary significance in host defense. nih.gov AMPs are typically short, cationic peptides characterized by an amphipathic structure, which allows them to interact with and disrupt the membranes of microbes. nih.gov Their broad-spectrum activity extends to Gram-positive and Gram-negative bacteria, fungi, and some viruses. nih.gov Beyond their direct killing capabilities, AMPs also function as immunomodulators, influencing processes such as inflammation, wound healing, and chemotaxis. nih.govresearchgate.net The rise of antibiotic-resistant bacteria has intensified research into AMPs as potential therapeutic alternatives, owing to their distinct mechanisms of action that are less likely to induce resistance. nih.gov
Historical Perspective and Discovery of Sushi Peptide 1 (S1)
The discovery of this compound (S1) is rooted in the study of the horseshoe crab, a marine arthropod with a remarkably effective innate immune system. For decades, the blood of the horseshoe crab, specifically the amebocytes, has been utilized in the Limulus Amebocyte Lysate (LAL) test to detect bacterial endotoxins. This sensitivity to endotoxins, particularly lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria, pointed to the existence of potent antimicrobial and endotoxin-neutralizing molecules.
This compound is a synthetic 34-amino-acid peptide derived from Factor C, a key enzyme in the blood coagulation cascade of the horseshoe crab, Carcinoscorpius rotundicauda. frontiersin.org Factor C is a serine protease that is highly sensitive to LPS, initiating a cascade that leads to the encapsulation of invading pathogens. researchgate.net Researchers identified specific domains within Factor C that are responsible for this high-affinity binding to LPS. S1 is derived from one of these domains, known as the "Sushi" or "short consensus repeat" domain, so named for its structural resemblance. researchgate.net This peptide was synthesized to isolate and study the antimicrobial and LPS-neutralizing properties of this specific region of the parent protein. frontiersin.org
Research Significance and Scope of this compound Investigations
The investigation into this compound holds considerable significance in the quest for novel antimicrobial agents. Its potent activity against Gram-negative bacteria, including multi-drug resistant strains, positions it as a promising candidate for therapeutic development. frontiersin.org Research on S1 has primarily focused on elucidating its mechanism of action, which involves binding to LPS on the bacterial outer membrane, disrupting the membrane integrity, and ultimately leading to cell death. researchgate.net
Studies have demonstrated that S1 possesses a high therapeutic index, exhibiting strong bactericidal effects at concentrations that are minimally toxic to mammalian cells. frontiersin.org Investigations have explored its efficacy against a range of clinically relevant pathogens, its stability under various physiological conditions, and its potential to neutralize the toxic effects of LPS, which is a major contributor to the pathology of septic shock. frontiersin.orgresearchgate.net The scope of S1 research also extends to its potential as a template for designing new synthetic peptides with enhanced antimicrobial properties and improved pharmacological profiles. nih.gov
Detailed Research Findings
Antimicrobial Activity of Sushi Peptides
Research has demonstrated the potent bactericidal activity of this compound against a variety of Gram-negative bacteria. A significant study evaluated the efficacy of S1 and other Sushi peptides against 30 clinical isolates of Pseudomonas aeruginosa, a pathogen notorious for its high levels of antibiotic resistance. The results highlighted the exceptional potency of these peptides.
| Peptide | MBC90 (µg/ml) | MBC90 (nM) |
|---|---|---|
| S1 | 0.06 | 16 |
| S1Δ | 0.06 | 16 |
| S3 | 0.125 | 32 |
| S3Δ | 0.25 | 63 |
MBC90 represents the concentration at which 90% of the bacterial strains were killed. Data sourced from a study on the therapeutic index of Factor C Sushi peptides. frontiersin.org
The data clearly indicates that S1 is highly effective in eradicating P. aeruginosa, even at very low concentrations. frontiersin.org Further investigations have shown that these peptides act rapidly, with a 90% reduction in viable bacteria observed after just 7 minutes of exposure. frontiersin.org
Hemolytic Activity of Sushi Peptides
A crucial aspect of developing antimicrobial peptides for therapeutic use is ensuring their safety for mammalian cells. The hemolytic activity of Sushi peptides against human erythrocytes has been evaluated to determine their potential for causing red blood cell lysis.
| Peptide | Hemolytic Activity at 100 µg/ml (%) |
|---|---|
| S1 | <5 |
| S1Δ | <5 |
| S3 | <5 |
| S3Δ | 35 |
The hemolytic activity was measured at a concentration of 100 µg/ml, which is up to 1,600-fold their MBC90. Data sourced from a study on the therapeutic index of Factor C Sushi peptides. nih.gov
The results demonstrate that this compound exhibits minimal hemolytic activity, even at concentrations significantly higher than those required for its bactericidal effects. nih.gov This low toxicity to human cells underscores its high therapeutic potential.
Properties
bioactivity |
Gram-, |
|---|---|
sequence |
GFKLKGMARISCLPNGQWSNFPPKCIRECAMVSS |
Origin of Product |
United States |
Ii. Structural Elucidation and Conformational Dynamics of Sushi Peptide 1
Primary Amino Acid Sequence Analysis and Design Parameters
Sushi peptide 1 was derived from the core lipopolysaccharide (LPS)-binding domain of Factor C. psu.eduhorseshoecrab.org The design of this 34-mer peptide is based on a recurring motif found in many LPS-binding proteins: the presence of positively charged (basic) amino acid residues that frequently alternate with hydrophobic residues. psu.edu This arrangement is a key parameter for its function. The specific primary amino acid sequence for S1, corresponding to residues 171-204 of the native Factor C Sushi 1 domain, has been identified. usbio.net This sequence gives the peptide a net positive charge of +4 at a physiological pH. nih.govtandfonline.com
Table 1: Primary Amino Acid Sequence of this compound This table details the 34-amino acid linear sequence of the S1 peptide.
| Property | Sequence |
|---|
| Amino Acid Sequence | N-GFKLKGMARISCLPNGQWSNFPPKCIRECAMVSS-C usbio.net |
Secondary and Tertiary Structural Characterization
The structure of this compound is not static; it exhibits significant conformational plasticity, adapting its structure in response to its environment. This dynamic behavior is critical for its interaction with bacterial membranes.
In an aqueous environment, such as a phosphate (B84403) buffer, this compound does not adopt a well-defined, rigid structure. researchgate.net Spectroscopic analyses, particularly circular dichroism, have consistently shown that the peptide exists predominantly in a random coil or largely unstructured conformation in solution. psu.eduhorseshoecrab.orgmdpi.comnih.govnih.govresearchgate.netnih.gov This lack of a fixed structure in its unbound state is a common feature among many antimicrobial peptides.
A hallmark of this compound is its ability to undergo a significant conformational change when it encounters environments that mimic the surface of a bacterial cell.
Upon interaction with biological mimics such as lipopolysaccharide (LPS), its toxic component Lipid A, or anionic phospholipids (B1166683) like palmitoyl-oleoyl-phosphatidylglycerol (POPG), this compound transitions from its random coil state into a well-defined α-helical structure. psu.eduhorseshoecrab.orgresearchgate.netnih.govnih.govnih.govhorseshoecrab.org This induced amphipathic α-helix is crucial for its function, allowing it to interact with and disrupt the lipid bilayers of bacterial membranes. nih.govhorseshoecrab.org The formation of this helical structure is a key step in the peptide's mechanism of action. mdpi.com
Table 2: Conformational States of this compound This interactive table summarizes the structural conformation of this compound in different chemical environments.
| Environment | Predominant Conformation | Method of Determination |
|---|---|---|
| Aqueous Solution (e.g., Phosphate Buffer) | Random Coil / Unstructured psu.eduhorseshoecrab.orgmdpi.comresearchgate.net | Circular Dichroism Spectrometry nih.gov |
| Presence of Biological Mimics (e.g., LPS, Lipid A, POPG) | α-Helical Structure psu.eduhorseshoecrab.orgresearchgate.netnih.govhorseshoecrab.org | Circular Dichroism Spectrometry nih.gov |
Inducible Structural Transitions Upon Interaction with Biological Mimics
Molecular Determinants of this compound Structure-Activity Relationship
The relationship between the structure of this compound and its activity is governed by specific molecular features and the contributions of individual amino acid residues.
The specific sequence of this compound is finely tuned for its function, with different residues playing distinct roles in its interaction with bacterial membranes. The activity relies on a combination of electrostatic and hydrophobic interactions. psu.eduhorseshoecrab.orghorseshoecrab.org
Positively Charged Residues: The peptide contains a significant number of basic amino acids, specifically Lysine (Lys) and Arginine (Arg). psu.edu These residues carry a positive charge, which facilitates the initial electrostatic attraction to the negatively charged phosphate headgroups of phospholipids (like POPG) and LPS on the outer membrane of Gram-negative bacteria. horseshoecrab.org
Hydrophobic Residues: The hydrophobic amino acids are crucial for the peptide's ability to insert into and disrupt the bacterial membrane. psu.edu Notably, the Tryptophan (Trp) residue has been shown to locate within the hydrophobic acyl chains of lipid A, facilitating the disruption of LPS aggregates. mdpi.comresearchgate.net This insertion into the hydrophobic core of the membrane is a critical step. horseshoecrab.org
Disulfide Bonds: The primary sequence of S1 contains two Cysteine (Cys) residues, allowing for the formation of an intramolecular disulfide bond. usbio.net This bond is important for maintaining a rigidly held structure that contributes to high-affinity LPS binding. mdpi.comnih.gov The reduction of this disulfide bond leads to a significant decrease—by a factor of 100 to 10,000-fold—in the peptide's ability to bind to LPS, highlighting the structural importance of this covalent linkage. mdpi.comnih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Lipopolysaccharide (LPS) |
| Lipid A |
| Palmitoyl-oleoyl-phosphatidylglycerol (POPG) |
| Lysine |
| Arginine |
| Tryptophan |
| Cysteine |
Iii. Molecular Mechanisms of Sushi Peptide 1 Interaction with Bacterial Components
Elucidation of Lipopolysaccharide (LPS) Binding Affinity and Specificity
Sushi Peptide 1 exhibits a high affinity for Lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. psu.eduasm.org This interaction is a critical first step in its antibacterial and endotoxin-neutralizing activities. The binding is characterized by a dual-step process involving initial electrostatic attraction followed by the stabilization of the complex through hydrophobic interactions. horseshoecrab.org Studies have indicated that the Sushi 1 domain is a key LPS-binding region, with high-affinity binding sites. researchgate.netmdpi.comresearchgate.net
The primary target for this compound within the LPS molecule is the Lipid A moiety, which serves as the pharmacophore and the toxic component of endotoxin (B1171834). psu.edumdpi.com The binding mechanism involves a precise interplay of charged and hydrophobic residues of the peptide with the distinct chemical features of Lipid A.
Electrostatic Interactions : The positively charged amino acids (cationic residues) within this compound, such as Lysine and Arginine, are drawn to the negatively charged phosphate (B84403) groups on the diphosphoryl head of the Lipid A molecule. horseshoecrab.orgmdpi.com This initial ionic interaction is crucial for anchoring the peptide to the LPS surface.
Hydrophobic Interactions : Following the initial electrostatic contact, hydrophobic amino acids of the peptide, notably a key Tryptophan (Trp) residue, insert into the hydrophobic region of Lipid A, interacting with its acyl (fatty acid) chains. psu.eduresearchgate.netmdpi.com This insertion stabilizes the peptide-LPS complex. horseshoecrab.org The Trp residue's localization within the acyl chains is a significant feature of this interaction, effectively sequestering the toxic part of the LPS molecule. researchgate.netmdpi.com This binding can interfere with the interaction of LPS with host receptor proteins like LBP (LPS-binding protein), thus neutralizing its toxic effects. researchgate.netmdpi.com
The interaction between this compound and LPS is a thermodynamically favorable process driven by both electrostatic and hydrophobic forces. horseshoecrab.orgpsu.edu In an aqueous environment, the peptide exists in a largely random coil structure. researchgate.netmdpi.com However, upon interacting with LPS, it undergoes a significant conformational change.
Structural Transition : Circular dichroism (CD) spectroscopy reveals that this compound transitions from a random structure to a more ordered α-helical conformation in the presence of LPS. researchgate.netpsu.edumdpi.com This induced α-helicity is a key factor in its binding affinity and plays a role in the subsequent disruption of LPS aggregates. mdpi.com
Driving Forces : The binding process is initiated by the electrostatic attraction between the cationic peptide and the anionic LPS. horseshoecrab.org This is followed by hydrophobic interactions, as evidenced by Tryptophan fluorescence scanning spectroscopy, which shows a blue shift in the emission peak upon LPS binding, indicating the movement of the Trp residue into the nonpolar environment of the LPS lipid tails. psu.edu The amphipathic nature of the newly formed α-helix, with its segregated polar and nonpolar faces, facilitates this deep insertion and strong binding. mdpi.com The integrity of its disulfide bond is also vital, as its reduction can decrease LPS-binding ability by as much as 100-fold. mdpi.com
Table 1: Biophysical Changes of this compound upon LPS Interaction
| Parameter | State in Aqueous Solution | State Upon LPS Interaction | Supporting Evidence | Citation |
|---|---|---|---|---|
| Secondary Structure | Random Coil | α-Helix | Circular Dichroism (CD) Spectra | researchgate.netpsu.edumdpi.com |
| Primary Driving Force | - | Electrostatic Attraction | Interaction between cationic peptide and anionic LPS | horseshoecrab.org |
| Stabilizing Force | - | Hydrophobic Insertion | Tryptophan Fluorescence Spectroscopy (Blue Shift) | psu.edu |
| Key Amino Acid | Tryptophan | Tryptophan | Penetrates hydrophobic acyl chains of Lipid A | researchgate.netmdpi.com |
| Disulfide Bond Role | Structural Integrity | Essential for High-Affinity Binding | Reduction decreases binding ability significantly | mdpi.com |
In aqueous solutions, LPS molecules self-assemble into large aggregates, which are considered their most biologically active form. psu.edu A key mechanism of this compound's neutralizing capability is its ability to break down these structures.
Detergent-like Action : Both Sushi 1 (S1) and the related Sushi 3 (S3) peptide exhibit detergent-like properties, effectively disrupting LPS aggregates. researchgate.nethorseshoecrab.orgnih.govnih.gov This action is believed to be directly related to the neutralization of LPS toxicity. psu.edu
Neutralization Mechanism : By binding with high affinity and disrupting the aggregated structure, this compound prevents LPS from interacting with host cell receptors like the TLR4/MD-2 complex. mdpi.com This blockage of the signaling pathway inhibits the overproduction of pro-inflammatory cytokines, which is the cause of septic shock. psu.edumdpi.com
Dynamic Interactions with Bacterial Membrane Phospholipids (B1166683)
Beyond its potent anti-LPS activity, the bactericidal action of this compound involves direct interactions with the phospholipids of the bacterial inner membrane. nih.govhorseshoecrab.org This interaction is highly selective, targeting specific types of phospholipids found in bacteria while sparing mammalian cell membranes. horseshoecrab.orgacs.orgnih.gov
The membranes of bacteria are rich in anionic phospholipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), whereas mammalian membranes are primarily composed of zwitterionic phospholipids like POPC and POPE. horseshoecrab.orgacs.org this compound leverages this compositional difference for its selective targeting.
Binding Specificity : Dot-blotting and other binding assays have demonstrated that this compound specifically binds to anionic phospholipids like POPG and POPS, but not to zwitterionic phospholipids. horseshoecrab.orghorseshoecrab.org This specificity is a result of combined electrostatic and hydrophobic forces. researchgate.netnih.govacs.org
Structural Changes upon Binding : Similar to its interaction with LPS, this compound transitions from a random coil to an α-helical structure upon interacting with POPG vesicles. researchgate.nethorseshoecrab.orghorseshoecrab.orgacs.org This conformational change is crucial for its subsequent insertion into and disruption of the membrane. researchgate.netnih.gov
Table 2: Binding Specificity of this compound to Phospholipid Systems
| Phospholipid Type | Example Compound | This compound Binding | Predominant Location | Citation |
|---|---|---|---|---|
| Anionic | POPG, POPS | High Affinity / Strong | Bacterial Membranes | horseshoecrab.orgacs.orghorseshoecrab.org |
| Zwitterionic | POPC, POPE | No / Negligible | Mammalian Membranes | horseshoecrab.orghorseshoecrab.org |
The interaction of this compound with the bacterial membrane is a dynamic, multi-step process that culminates in membrane disruption and cell death. nih.gov
Insertion Mechanism : The process begins with the electrostatic binding of the peptide to the anionic POPG headgroups, followed by the insertion of the now-helical peptide's hydrophobic face into the acyl chain region of the lipid bilayer. horseshoecrab.orgacs.org The fluidity of the membrane, enhanced by the unsaturated nature of POPG, facilitates this peptide insertion. researchgate.nethorseshoecrab.orgnih.gov Studies suggest that the peptide-LPS complex may also be inserted into the inner membrane, aided by the presence of POPG. acs.orgnih.gov
Membrane Perturbation and Lysis : Once inserted, the peptides can disrupt the membrane. tandfonline.com The exact mechanism is complex, but has been dissected into four distinct steps: (1) binding, (2) peptide association on the membrane surface, (3) membrane disruption, and (4) lysis via leakage of cellular contents through large defects. nih.govtandfonline.com While some studies suggest a pore-forming mechanism, others indicate a more generalized loss of membrane integrity. nih.govtandfonline.com The kinetics of these processes occur on a rapid timescale, with studies on similar peptides showing membrane binding in under a second, followed by insertion and oligomerization within seconds. frontiersin.orgnih.gov
Iv. Cellular Action Mechanism of Sushi Peptide 1 on Bacterial Pathogens
Stepwise Bactericidal Process on Gram-Negative Bacteria
Research has elucidated a four-step mechanism that characterizes the antimicrobial action of Sushi Peptide 1. oxinst.comnih.gov This process begins with the peptide's initial contact with the bacterial outer membrane and concludes with the complete lysis of the cell.
The journey of this compound's bactericidal action commences with its rapid adsorption to the outer membrane of Gram-negative bacteria. ucl.ac.uk This initial binding is primarily mediated by electrostatic interactions between the cationic (positively charged) amino acid residues of the peptide and the anionic (negatively charged) components of the bacterial membrane, such as lipopolysaccharide (LPS) and phospholipids (B1166683). ucl.ac.uknih.gov Specifically, the positively charged Lysine and Arginine residues on the Sushi 1 peptide are drawn to the negatively charged phosphate (B84403) groups of LPS and phospholipids like 1-palmitoyl-2-oleoyl-phosphatidylglycerol (POPG). nih.gov
Following this initial electrostatic attraction, hydrophobic interactions play a crucial role in strengthening the association. The hydrophobic regions of the peptide insert into the lipid acyl chains of the bacterial membrane. nih.gov This dual interaction is so robust that it can withstand high-salt environments where electrostatic forces might be weakened. nih.gov A key event during this phase is the conformational change of this compound. In an aqueous environment, the peptide exists in a random coil structure. However, upon interacting with the bacterial membrane, it transitions into a more structured α-helical conformation. mdpi.comscispace.commdpi.com This structural change is critical for its subsequent actions on the membrane.
Once adsorbed to the bacterial surface, individual this compound molecules begin to accumulate and self-associate. As the concentration of the peptide on the membrane increases, a change in their diffusive behavior is observed, indicating the formation of peptide clusters or aggregates. nih.govnih.gov This multimeric association is a critical prelude to the disruption of the membrane. mit.edu The amphipathic nature of the α-helical structure, with its distinct polar and non-polar faces, facilitates this aggregation on the two-dimensional surface of the membrane. frontiersin.org
The accumulation of this compound on the bacterial surface leads to the permeabilization and compromise of the membrane's integrity. The prevailing model for this action by Sushi peptides is the "carpet-model". nih.govresearchgate.net In this model, the peptides accumulate on the membrane surface, forming a "carpet-like" layer. mdpi.comnih.gov Once a threshold concentration is reached, this peptide carpet induces significant stress on the membrane, leading to its disruption in a detergent-like manner, without the formation of discrete, stable pores like those seen in the "barrel-stave" or "toroidal-pore" models. mdpi.comnih.gov
This disruption leads to the permeabilization of both the outer and inner membranes of the Gram-negative bacteria. nih.gov It is important to note that studies have shown that while the membrane is disrupted, this process does not necessarily lead to the release of LPS from the outer membrane. nih.govmit.edu
The extensive damage to the bacterial membranes ultimately results in cellular lysis and the leakage of cytosolic contents. nih.govnih.gov The membrane defects created by the action of this compound are significant, allowing for the release of intracellular components. mit.edu This leads to an osmotic imbalance and the eventual death of the bacterium. nih.gov The entire process, from initial binding to complete eradication of viable bacteria, can be remarkably rapid, with a significant reduction in bacterial numbers observed within minutes of exposure to the peptide. nih.gov
Advanced Imaging and Spectroscopic Techniques for Mechanism Probing
The detailed elucidation of this compound's mechanism of action has been made possible through the application of advanced imaging and spectroscopic techniques. These methods have provided unprecedented visual and molecular-level insights into the peptide's interaction with bacterial pathogens.
Atomic Force Microscopy (AFM) has been instrumental in visualizing the morphological changes induced by Sushi peptides on the surface of live bacteria. nih.gov AFM studies on Escherichia coli and Pseudomonas aeruginosa have provided direct evidence supporting the "carpet-model" of action. nih.gov
Topographical images from AFM reveal that at low concentrations, Sushi peptides cause indentations and the formation of micelle-like structures on the bacterial surface, indicating the disruption of the outer membrane. researchgate.net As the peptide concentration increases, AFM images show severe damage to the bacteria, with evidence of leakage from the cytoplasm and a complete collapse of the cell's morphology. researchgate.net These high-resolution images provide a vivid, step-by-step depiction of the peptide's destructive impact on the bacterial envelope. nih.gov
Transmission Electron Microscopy (TEM) has been employed to determine the precise localization of this compound during its interaction with bacterial cells. researchgate.net By labeling the peptide with gold nanoparticles, researchers have been able to track its journey. TEM micrographs of ultra-thin sections of E. coli treated with nanogold-labeled Sushi 1 show the peptide binding to both the outer and inner membranes. researchgate.net The gold particles are observed on the inner and outer leaflets of the bacterial membranes, and in some cases, even within the cytoplasm, demonstrating the peptide's ability to penetrate the cell envelope. researchgate.netresearchgate.net
| Research Finding | Technique Used | Reference |
| This compound binds to both outer and inner bacterial membranes. | Transmission Electron Microscopy (TEM) with nanogold labeling | researchgate.netresearchgate.net |
| The bactericidal action follows a four-step process: binding, association, disruption, and lysis. | Fluorescence Correlation Spectroscopy, Single Molecule Tracking, TEM | oxinst.comnih.govnih.gov |
| The peptide's action aligns with the "carpet-model" of membrane disruption. | Atomic Force Microscopy (AFM) | nih.gov |
| At low concentrations, Sushi peptides create indentations and micellization on the bacterial surface. | Atomic Force Microscopy (AFM) | researchgate.net |
| At high concentrations, Sushi peptides cause complete collapse of the bacterial cell morphology. | Atomic Force Microscopy (AFM) | researchgate.net |
| This compound undergoes a conformational change from a random coil to an α-helix upon membrane binding. | Spectroscopic methods | mdpi.comscispace.commdpi.com |
Real-Time Spectroscopic Approaches (e.g., Fluorescence Correlation Spectroscopy, Surface Plasmon Resonance)
Real-time spectroscopic techniques have been instrumental in elucidating the dynamic interactions between this compound (S1) and bacterial membrane components. These methods provide quantitative data on binding kinetics, affinity, and the peptide-induced structural changes in membrane mimics.
Surface Plasmon Resonance (SPR) has been employed to monitor the real-time binding of S1 to immobilized phospholipids and lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. horseshoecrab.orgpsu.edu In these experiments, a sensor chip is coated with lipids to mimic a biological membrane. horseshoecrab.org The binding of the peptide to this surface is detected as a change in the refractive index, measured in resonance units (RU).
Studies using SPR have demonstrated that S1 exhibits a strong affinity for negatively charged phospholipids, which are prevalent in bacterial membranes. horseshoecrab.org For instance, real-time interaction analysis showed that S1 binds more strongly to palmitoyloleoylphosphatidylglycerol (POPG), an anionic phospholipid, compared to zwitterionic phospholipids like palmitoyloleoylphosphatidylcholine (POPC) and palmitoyloleoylphosphatidylethanolamine (POPE), which are more common in eukaryotic membranes. horseshoecrab.org The sensorgrams, which plot the SPR signal over time, reveal the association and dissociation phases of the interaction, allowing for the calculation of kinetic constants. horseshoecrab.orgpsu.edu The binding of S1 to POPG has been shown to be temperature-dependent, with stronger binding observed at 37°C compared to 25°C, suggesting that the fluidity of the lipid layer enhances the peptide's penetration into the bacterial membrane. horseshoecrab.org Furthermore, SPR has been used to confirm the binding of S1 to Lipid A, the bioactive component of LPS, with a high affinity. nih.gov
Fluorescence Correlation Spectroscopy (FCS) is another powerful technique used to study the interaction of S1 with bacterial membrane components, particularly its disruptive effect on LPS aggregates. psu.edunih.gov FCS measures fluctuations in fluorescence intensity within a tiny observation volume to determine the concentration and diffusion speed of fluorescently labeled molecules. nih.gov By labeling LPS with a fluorescent probe, researchers can monitor the integrity of LPS micelles in the presence of S1. psu.edu
FCS experiments have revealed that S1 has a detergent-like ability to disrupt LPS micelles. psu.eduhorseshoecrab.orgnih.gov In the absence of the peptide, LPS forms large, slowly diffusing micelles. psu.edu Upon addition of S1, the diffusion time of the fluorescently labeled LPS decreases, indicating a breakdown of the large LPS aggregates into smaller complexes. psu.edunih.gov This disruption is a crucial step in neutralizing the endotoxic activity of LPS. psu.edu FCS has also been utilized in live-cell imaging to observe the dynamics of quantum dot-labeled S1 on individual Escherichia coli bacteria, providing insights into the peptide's binding and diffusion on the bacterial surface in real-time. frontiersin.orgfrontiersin.orgmit.edu These single-molecule studies have identified distinct steps in the peptide's bactericidal process, starting with binding to the membrane, followed by peptide association and subsequent membrane disruption. nih.govnih.govmit.edutandfonline.com
The combination of these real-time spectroscopic approaches provides a detailed molecular picture of the initial stages of S1's interaction with bacterial pathogens, highlighting the rapid binding and disruption of the outer membrane components.
Comparative Analysis of this compound Selectivity Towards Microbial Versus Eukaryotic Membranes
A critical attribute of an effective antimicrobial peptide is its ability to selectively target microbial cells while exhibiting minimal toxicity towards host eukaryotic cells. This compound demonstrates a remarkable degree of selectivity, a feature that is rooted in the fundamental compositional differences between bacterial and mammalian cell membranes. horseshoecrab.orgnih.gov
The primary basis for this selectivity lies in the electrostatic interactions between the cationic S1 peptide and the anionic surfaces of bacterial membranes. horseshoecrab.orghorseshoecrab.orgresearchgate.net Gram-negative bacterial membranes are rich in negatively charged molecules, including LPS in the outer membrane and anionic phospholipids like phosphatidylglycerol (PG) and cardiolipin (B10847521) in the inner membrane. horseshoecrab.orghorseshoecrab.orgresearchgate.net S1, with its net positive charge at physiological pH, is electrostatically attracted to these anionic surfaces. nih.gov
In contrast, the outer leaflet of eukaryotic cell membranes is predominantly composed of zwitterionic phospholipids such as phosphatidylcholine (PC) and sphingomyelin, resulting in a membrane surface that is electrically neutral. mdpi.com This lack of a strong negative charge significantly reduces the electrostatic attraction of S1 to eukaryotic membranes, thereby minimizing its interaction and cytotoxic effects. horseshoecrab.org
Research findings consistently support this mechanism of selectivity. As mentioned, SPR studies have shown that S1 binds with high affinity to the anionic phospholipid POPG, a key component of bacterial membranes, but interacts weakly with the zwitterionic phospholipids POPC and POPE, which are abundant in eukaryotic membranes. horseshoecrab.org This preferential binding is a key determinant of its selective antimicrobial action.
Furthermore, tryptophan fluorescence spectroscopy has been used to probe the peptide's interaction with different lipid environments. The tryptophan residue within the S1 sequence experiences a blue shift in its fluorescence emission spectrum when it moves from an aqueous environment to the hydrophobic interior of a lipid bilayer. horseshoecrab.orgpsu.edu This blue shift is observed when S1 is mixed with anionic POPG vesicles but not with zwitterionic POPC vesicles, indicating that S1 preferentially inserts into the bacterial membrane mimic. horseshoecrab.org This insertion is driven by both electrostatic attraction to the headgroups and hydrophobic interactions with the acyl chains of the phospholipids. horseshoecrab.orgfrontiersin.org
The functional consequence of this selective binding is a high therapeutic index. Hemolysis assays, which measure the lytic activity of a compound against red blood cells, have shown that S1 has minimal hemolytic activity even at concentrations significantly higher than its bactericidal concentration. horseshoecrab.orgusbio.net Similarly, cytotoxicity studies on human cell lines have demonstrated that S1 has low toxicity towards mammalian cells. horseshoecrab.org This selectivity is crucial for its potential as a therapeutic agent, as it can effectively kill bacteria without causing significant harm to the host. horseshoecrab.orgusbio.net
The table below summarizes the key factors contributing to the selective action of this compound.
| Feature | Microbial Membranes (Gram-negative) | Eukaryotic Membranes | Rationale for Selectivity |
| Surface Charge | Anionic (due to LPS, Phosphatidylglycerol) | Zwitterionic/Neutral (due to Phosphatidylcholine, Sphingomyelin) | Electrostatic attraction of cationic S1 to negatively charged bacterial surfaces. horseshoecrab.orghorseshoecrab.orgresearchgate.net |
| Key Lipid Components | Lipopolysaccharide (LPS), Phosphatidylglycerol (PG) | Phosphatidylcholine (PC), Cholesterol | S1 shows preferential binding and insertion into membranes containing anionic lipids like PG. horseshoecrab.org |
| S1 Binding Affinity | High | Low | Strong electrostatic and hydrophobic interactions with bacterial membrane components. horseshoecrab.orgpsu.edunih.gov |
| Cytotoxicity | High (Bactericidal) | Low (Minimally hemolytic and cytotoxic) | Selective membrane disruption leads to bacterial cell death with minimal damage to host cells. horseshoecrab.orghorseshoecrab.orgusbio.net |
V. Rational Design and Engineering of Sushi Peptide 1 Variants
Utilization of Sushi Peptide 1 as a Scaffold for Antimicrobial Peptide Development
This compound is an attractive template, or scaffold, for designing new antimicrobial peptides for several key reasons. As a 34-amino-acid-long, α-helical AMP, it possesses extensive antibacterial properties and a net positive charge at physiological pH, which facilitates interaction with negatively charged bacterial membranes. nih.gov Its well-documented ability to bind and neutralize LPS, the primary endotoxin (B1171834) from Gram-negative bacteria, provides a dual-action framework for development. horseshoecrab.orgpsu.edu The fundamental structure of S1, particularly its amphipathic nature and repeating pattern of basic, hydrophobic, and polar residues, serves as a robust template that can be systematically modified. nih.gov
Researchers use S1 as a scaffold to investigate structure-function relationships, fine-tuning its properties by altering amino acid sequences to enhance efficacy or broaden its spectrum of activity. nih.govnih.gov The core mechanism, which involves binding to the bacterial membrane, peptide aggregation, membrane disruption, and eventual cell lysis, has been dissected at a molecular level, providing a clear roadmap for rational design. nih.gov This foundational knowledge allows for targeted modifications aimed at improving specific characteristics, such as solubility, membrane affinity, and lytic power, while maintaining or reducing its inherently low cytotoxicity. horseshoecrab.orgnih.gov
Structure-Function Relationship Studies of Modified this compound Analogs
Understanding the relationship between the peptide's structure and its antimicrobial function is paramount for engineering superior variants. Studies on S1 analogs focus on how specific changes in its primary and secondary structure affect its biological activity.
The rational design of more potent S1 analogs is guided by several core principles derived from structure-activity relationship (QSAR) analyses. nih.gov
Cationicity and Amphipathicity : A primary design strategy is to enhance the peptide's cationic and amphipathic character. nih.gov Increasing the net positive charge strengthens the initial electrostatic attraction to the negatively charged phosphate (B84403) groups of LPS and other components of the bacterial membrane. nih.govgoogle.com Enhancing amphipathicity—the spatial separation of hydrophobic and polar residues—is crucial for membrane insertion and disruption. nih.gov
Hydrophobicity Optimization : The hydrophobicity of the peptide is a critical parameter that must be carefully balanced. While hydrophobic interactions are essential for engaging with the acyl chains of lipid A in LPS and disrupting the lipid bilayer, excessive hydrophobicity can lead to poor solubility in aqueous environments and increased toxicity to host cells. nih.govmdpi.com Design efforts aim to find an optimal level of hydrophobicity that maximizes antimicrobial action without compromising solubility or selectivity. nih.gov
Secondary Structure Stabilization : Sushi 1 is largely unstructured in aqueous solutions but transitions into an α-helical conformation upon interacting with bacterial membranes or LPS. mdpi.comresearchgate.nethorseshoecrab.org A key design principle is to introduce amino acid substitutions that increase the propensity of the peptide to form this active α-helical structure, which is believed to be crucial for its function. mdpi.comresearchgate.netresearchgate.net
Specific modifications to the amino acid sequence of this compound have yielded valuable insights and led to the creation of analogs with improved properties.
Increasing Positive Charge : Substituting neutral or acidic amino acids with basic residues like Arginine (Arg) or Lysine (Lys) is a common strategy. Studies have shown that arginine is particularly effective at enhancing bactericidal activity and selectivity against bacterial cells. researchgate.net An S1 analog where arginine was substituted into the sequence demonstrated a broader spectrum of activity, including against methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org
Modifying Hydrophobicity : The type and position of hydrophobic residues significantly impact function. In a de novo peptide (V4) designed based on the S1 structural pattern, replacing the highly hydrophobic valine with less hydrophobic residues like L-norvaline or alanine (B10760859) improved the peptide's solubility while only moderately decreasing its affinity for bacterial membranes. nih.gov This highlights the ability to "tune" the peptide's properties by altering the nonpolar face of its structure. nih.gov
Role of Specific Residues : Certain residues play pivotal roles. The Tryptophan (Trp) residue in S1 is critical for its interaction with the hydrophobic acyl chains of lipid A. mdpi.comresearchgate.net Furthermore, the integrity of its disulfide bonds is vital for maintaining the conformation required to effectively disrupt LPS micelles; reduction of these bonds significantly decreases LPS-binding ability. mdpi.com
| Peptide/Analog | Modification Strategy | Observed Impact | Reference |
|---|---|---|---|
| Sushi 1 Analog | Substitution with Arginine | Increased net positive charge; broader antibacterial spectrum (including MRSA). | researchgate.netfrontiersin.org |
| V4 (S1-based de novo peptide) | Replacement of Valine with less hydrophobic residues (e.g., Alanine) | Increased solubility in aqueous solutions; modulated affinity for bacterial membranes. | nih.gov |
| Sushi 1 | Reduction of disulfide bonds | Significantly decreased LPS-binding and disruption capability (100-fold reduction). | mdpi.com |
| Sushi 1 | Interaction with membranes (POPG) | Conformational transition from a random coil to an active α-helix. | researchgate.nethorseshoecrab.org |
Recombinant Expression Systems and Synthetic Methodologies for this compound Production
The production of this compound and its engineered variants can be achieved through two primary routes: chemical synthesis and recombinant expression.
Chemical Synthesis : Solid-phase peptide synthesis (SPPS) is a common method for producing relatively short peptides like S1. google.com This technique allows for precise control over the sequence and the incorporation of unnatural or modified amino acids. google.com While effective, chemical synthesis can be costly for large-scale production. google.comhorseshoecrab.org
Recombinant Expression : For more cost-effective and large-scale production, recombinant DNA technology is preferred. google.comhorseshoecrab.org The gene encoding the peptide is typically cloned into an expression vector, such as pET22b, and produced in a host system, most commonly Escherichia coli. google.comhorseshoecrab.org However, expressing small, single-copy peptides in E. coli can result in low yields and instability due to proteolytic degradation. google.comhorseshoecrab.org
Tandem Repeat Expression Strategy : To overcome the challenges of expressing small peptides, a highly effective strategy is the expression of the peptide as a multimer or a tandem repeat. horseshoecrab.orgoup.com Studies on the related S3 peptide showed that while the monomeric form did not express well, the expression level of a tetramer was dramatically improved, reaching up to 25% of the total cell protein. google.comoup.com These multimers are often produced as insoluble inclusion bodies, which can then be isolated, refolded, and purified. researchgate.netresearchgate.net If an acid-labile linker is used, the purified multimer can be subsequently digested to yield active monomers. google.comresearchgate.net This multimerization approach not only enhances yield but also provides a platform for creating peptides with potentially synergistic activity. horseshoecrab.org
Vi. Broader Biological Implications and Potential Research Trajectories for Sushi Peptide 1
Efficacy Against Multidrug-Resistant Bacterial Strains
A critical challenge in modern medicine is the rise of multidrug-resistant (MDR) bacteria, which renders conventional antibiotics ineffective. tandfonline.com Antimicrobial peptides like Sushi Peptide 1 represent a promising alternative, largely because their mechanism of action—disrupting the physical integrity of the bacterial membrane—is less susceptible to the development of resistance compared to metabolic pathway inhibitors. mit.edu
Research has demonstrated the potent efficacy of Sushi peptides against clinically relevant MDR strains. In one study, Sushi 1 and related peptides were tested against 30 clinical isolates of Pseudomonas aeruginosa, a notorious opportunistic pathogen known for its high resistance to a wide array of antibiotics. asm.orgnih.gov The peptides demonstrated exceptionally effective and rapid bactericidal activity, with 90% minimal bactericidal concentrations (MBC90s) in the nanomolar range. asm.orgnih.govlabscoop.comusbio.net The peptides were able to eradicate 90% of a high-density bacterial population within just 7 minutes, with complete eradication in under an hour. asm.orgnih.gov This rapid action is crucial as it may reduce the likelihood of resistance mutations from occurring. nih.gov Furthermore, engineered peptides based on the S1 template have shown broad-spectrum activity against other challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. researchgate.net
**Table 1: Bactericidal Activity of Sushi Peptides Against *Pseudomonas aeruginosa***
| Peptide | MBC90 (μg/ml) | MBC90 (nM) | Target Organism | Reference |
|---|---|---|---|---|
| Sushi 1 (S1) | 0.06 - 0.25 | 16 - 63 | 30 clinical isolates of P. aeruginosa | asm.orgnih.gov |
| S1Δ (mutant) | 0.06 - 0.25 | 16 - 63 | 30 clinical isolates of P. aeruginosa | asm.orgnih.gov |
| S3 (related peptide) | 0.06 - 0.25 | 16 - 63 | 30 clinical isolates of P. aeruginosa | asm.orgnih.gov |
| S3Δ (mutant) | 0.06 - 0.25 | 16 - 63 | 30 clinical isolates of P. aeruginosa | asm.orgnih.gov |
Roles in Endotoxin (B1171834) Neutralization and Modulation of Innate Immune Responses
Gram-negative bacterial infections can lead to sepsis, a life-threatening condition triggered by an overwhelming host immune response to endotoxins, primarily lipopolysaccharide (LPS). psu.edu LPS, a component of the outer bacterial membrane, stimulates the excessive release of inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), which can result in septic shock and multiple organ failure. psu.eduhorseshoecrab.org
This compound plays a dual role in combating Gram-negative infections: it not only kills the bacteria but also neutralizes the circulating LPS. tandfonline.com The peptide is derived from Factor C, a protein exquisitely sensitive to LPS. psu.edu S1 binds with high affinity to the lipid A moiety of LPS, which is the molecule's primary toxic component. psu.edumdpi.com This interaction is facilitated by both electrostatic and hydrophobic forces. horseshoecrab.org Upon binding, S1 disrupts the aggregated structure of LPS and undergoes a conformational change itself, from a random coil to an α-helix, which is crucial for its neutralizing activity. psu.eduhorseshoecrab.org By sequestering and neutralizing LPS, this compound prevents it from interacting with host immune receptors like CD14 and the LPS-binding protein (LBP), thereby suppressing the downstream inflammatory cascade that leads to septic shock. psu.eduhorseshoecrab.org Studies have shown that S1 can inhibit LPS-induced septic shock in animal models and suppress the production of inflammatory cytokines by immune cells. asm.orgpsu.edu
Table 2: Mechanism of this compound in Endotoxin Neutralization
| Step | Description | Key Components Involved | Reference |
|---|---|---|---|
| 1. High-Affinity Binding | S1 peptide binds directly to the lipid A portion of Lipopolysaccharide (LPS). | S1 Peptide, Lipid A | psu.edumdpi.com |
| 2. Disruption of LPS Aggregates | The peptide disrupts the micellar structure of LPS, reducing its biological activity. | S1 Peptide, LPS aggregates | psu.edu |
| 3. Conformational Change | In the presence of LPS, S1 transitions from a random structure to an α-helical conformation. | S1 Peptide | psu.eduhorseshoecrab.org |
| 4. Inhibition of Immune Activation | By binding LPS, S1 prevents its interaction with host receptors (e.g., LBP, CD14), blocking the release of pro-inflammatory cytokines (e.g., TNF-α). | LBP, CD14, Macrophages | psu.eduhorseshoecrab.orgresearchgate.net |
| 5. Prevention of Septic Shock | The overall effect is the neutralization of endotoxicity, preventing the systemic inflammation that leads to septic shock. | Innate Immune System | psu.edumit.edu |
Exploratory Research into Novel Delivery Systems and Nanoconjugates
Despite the therapeutic promise of antimicrobial peptides like this compound, their clinical application can be limited by factors such as susceptibility to protease degradation and a short in-vivo half-life. nih.govresearchgate.net To overcome these hurdles, researchers are exploring novel delivery systems, with a significant focus on nanotechnology. nih.gov Nanocarriers can protect peptides from degradation, improve their bioavailability, and enable targeted delivery to infection sites. nih.govmdpi.com
Conjugating this compound to nanoparticles has emerged as a key research trajectory. nih.gov This approach not only enhances the peptide's stability and efficacy but also allows for the development of multifunctional therapeutic agents. rsc.orgresearchgate.net
Gold nanoparticles (AuNPs) have been a popular choice for this application. thehindu.com Researchers have shown that conjugating S1 to AuNPs significantly improves its antibacterial activity against pathogens like E. coli and Salmonella typhi at lower concentrations compared to the free peptide. thehindu.com The nanoparticle scaffold improves the local concentration and presentation of the peptide to the bacterial membrane. researchgate.net
Furthermore, these nanoconjugates can be engineered for highly specific targeting. In one innovative approach, AuNPs were co-functionalized with both this compound and folic acid. rsc.orgthehindu.com This dual-functionality nanoconjugate was designed to target bacteria that have infected cervical cancer cells, which overexpress folate receptors on their surface. rsc.orgthehindu.com The folic acid acts as a targeting ligand, guiding the nanoparticle to the cancer cell, after which the S1 peptide can act on the intracellular bacteria. thehindu.com This strategy demonstrates the potential for creating sophisticated nanomedicines that can address complex infectious scenarios. rsc.org Other research has utilized quantum dot-S1 conjugates as imaging tools to dissect the peptide's mechanism of action at a single-molecule level on live bacteria, providing invaluable insights into its bactericidal process. nih.govmit.edu
Table 3: Examples of this compound Nanoconjugates and Their Applications
| Nanoparticle Type | Conjugated Molecule(s) | Target | Purpose/Advantage | Reference |
|---|---|---|---|---|
| Gold Nanoparticle (AuNP) | This compound | E. coli, S. typhi | Improved efficacy at lower dosages; enhanced bioavailability and stability. | thehindu.com |
| Gold Nanoparticle (AuNP) | This compound, Folic Acid | Intracellular bacteria within cervical cancer cells (HeLa) | Targeted delivery to cancer cells via folate receptors to treat intracellular infections. | rsc.orgthehindu.com |
| Quantum Dot (QD) | This compound | Gram-negative bacteria | Single-molecule imaging to study the real-time mechanism of bacterial lysis. | nih.govmit.edu |
Q & A
Q. What experimental approaches are recommended for determining the tertiary structure of Sushi peptide 1?
To elucidate the tertiary structure, employ techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography. For NMR, use isotopically labeled peptides (e.g., ¹³C/¹⁵N) to resolve structural dynamics in solution. For crystallography, optimize peptide purification and crystallization conditions (e.g., pH, temperature) to obtain high-resolution diffraction data. Validate structural models using computational tools like molecular dynamics (MD) simulations to assess stability .
Q. How should researchers design a controlled study to assess the antimicrobial spectrum of this compound?
Adopt a multi-strain panel including Gram-negative (e.g., E. coli), Gram-positive (e.g., S. aureus), and fungal pathogens (e.g., C. albicans). Use standardized broth microdilution assays (CLSI guidelines) with triplicate technical replicates. Include controls for solvent effects (e.g., DMSO) and reference antibiotics (e.g., polymyxin B). Quantify minimal inhibitory concentrations (MICs) using optical density measurements or fluorescent viability dyes .
Q. What methods are critical for ensuring batch-to-batch consistency in synthetic this compound?
Request mass spectrometry (MS) and reverse-phase HPLC analysis (≥95% purity) from synthesis providers. For sensitive assays (e.g., cell-based studies), specify additional quality controls: peptide content analysis (to normalize concentrations), endotoxin testing, and TFA removal validation (<1% residual). Document batch-specific variations in solubility and salt content to avoid confounding results .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported EC₅₀ values of this compound across different antimicrobial assays?
Analyze variables such as:
- Peptide handling : Oxidation or aggregation due to improper storage (e.g., lyophilized vs. aliquoted).
- Assay conditions : Variations in cation concentration (e.g., Mg²⁺) that neutralize peptide charge.
- Microbial inoculum size : Standardize to 1×10⁵ CFU/mL.
Perform meta-analyses of published data using multivariate regression to identify confounding factors. Replicate disputed experiments with harmonized protocols .
Q. What strategies are effective for elucidating the membrane interaction mechanisms of this compound using biophysical and computational models?
Combine:
- Surface plasmon resonance (SPR) : Measure binding kinetics to lipid bilayers mimicking bacterial membranes (e.g., POPE/POPG).
- Circular dichroism (CD) : Monitor conformational changes in membrane-mimetic environments (e.g., SDS micelles).
- Coarse-grained MD simulations : Model peptide insertion and pore formation over microsecond timescales. Cross-validate findings with cryo-EM imaging of peptide-treated membranes .
Q. How should researchers address discrepancies in cytotoxicity profiles of this compound across mammalian cell lines?
Systematically evaluate:
- Cell type specificity : Test primary cells (e.g., erythrocytes, fibroblasts) vs. immortalized lines (e.g., HEK293).
- Membrane composition : Compare cholesterol-rich (eukaryotic) vs. cholesterol-free (prokaryotic) membranes.
- Assay endpoints : Use multiplexed assays (e.g., ATP content, LDH release) to distinguish membrane disruption from apoptotic pathways. Normalize cytotoxicity thresholds to peptide-lipid binding affinities .
Methodological Frameworks
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify predictors of antimicrobial efficacy .
Q. How can researchers integrate omics data to map the downstream effects of this compound on microbial physiology?
Perform transcriptomics (RNA-seq) and proteomics (LC-MS/MS) on treated vs. untreated microbes. Use pathway enrichment tools (e.g., KEGG, GO) to identify disrupted processes (e.g., cell wall biosynthesis). Validate findings with CRISPRi knockdown of target genes .
Data Reporting Standards
Q. What metadata is essential for reproducibility in this compound studies?
Include:
- Synthesis details : Resin type, cleavage method, purification gradients.
- Biophysical parameters : Peptide concentration (validated by amino acid analysis), solvent composition.
- Experimental raw data : Unprocessed microscopy images, spectral outputs, and plate reader files.
Archive datasets in FAIR-compliant repositories (e.g., Zenodo) with unique DOIs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
